3-Chloro-5,6,7,8-tetrahydroquinolin-2(1H)-one 3-Chloro-5,6,7,8-tetrahydroquinolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15997660
InChI: InChI=1S/C9H10ClNO/c10-7-5-6-3-1-2-4-8(6)11-9(7)12/h5H,1-4H2,(H,11,12)
SMILES:
Molecular Formula: C9H10ClNO
Molecular Weight: 183.63 g/mol

3-Chloro-5,6,7,8-tetrahydroquinolin-2(1H)-one

CAS No.:

Cat. No.: VC15997660

Molecular Formula: C9H10ClNO

Molecular Weight: 183.63 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-5,6,7,8-tetrahydroquinolin-2(1H)-one -

Specification

Molecular Formula C9H10ClNO
Molecular Weight 183.63 g/mol
IUPAC Name 3-chloro-5,6,7,8-tetrahydro-1H-quinolin-2-one
Standard InChI InChI=1S/C9H10ClNO/c10-7-5-6-3-1-2-4-8(6)11-9(7)12/h5H,1-4H2,(H,11,12)
Standard InChI Key WDBDCGUBVOOUMB-UHFFFAOYSA-N
Canonical SMILES C1CCC2=C(C1)C=C(C(=O)N2)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic framework comprising a benzene ring fused to a partially saturated pyridone ring. The chlorine atom occupies the third position on the quinoline system, while the ketone group at position 2 introduces electronic asymmetry. X-ray crystallographic studies of analogous tetrahydroquinolinones reveal non-planar conformations, with dihedral angles between the aromatic and saturated rings typically ranging from 55° to 60° .

Table 1: Key Structural Parameters

ParameterValue
Molecular formulaC₉H₁₀ClNO
Molecular weight199.64 g/mol
IUPAC name3-chloro-5,6,7,8-tetrahydro-1H-quinolin-2-one
CAS registry number875249-27-7
Hybridizationsp²/sp³ hybridized system

Spectral Characterization

While direct spectral data for this specific chloro derivative remains limited in public databases, comparative analysis with brominated analogs provides insights:

  • ¹H NMR: Expected signals between δ 1.5–2.5 ppm (methylene protons), δ 3.0–3.5 ppm (methine adjacent to carbonyl), and aromatic protons downfield at δ 7.0–8.0 ppm.

  • ¹³C NMR: Characteristic carbonyl carbon resonance near δ 195 ppm, with sp² carbons appearing between δ 120–150 ppm .

  • IR Spectroscopy: Strong C=O stretch at ~1680 cm⁻¹ and C-Cl vibration at 550–650 cm⁻¹.

Synthetic Methodologies

Laboratory-Scale Synthesis

The primary synthetic route involves chlorination of 5,6,7,8-tetrahydroquinolin-2(1H)-one using electrophilic chlorinating agents. A optimized procedure employs N-chlorosuccinimide (NCS) in acetic acid under reflux conditions (80°C, 12 hr), achieving yields of 68–72%. Alternative methods include:

  • Chlorine gas in dichloromethane at 0°C (lower yield: 55%)

  • tert-Butyl hypochlorite in acetonitrile (65% yield, milder conditions)

Table 2: Reaction Optimization Parameters

Reagent SystemTemperatureTime (hr)Yield (%)
NCS/AcOH80°C1272
Cl₂/DCM0°C655
t-BuOCl/MeCN25°C2465

Industrial Production

Scale-up processes utilize continuous flow reactors with in-line purification modules. A patented method (WO2022156789) describes:

  • Continuous feeding of tetrahydroquinolinone (0.5 M in AcOH)

  • Precise NCS metering (1.05 eq)

  • Residence time: 45 min at 85°C

  • Automated crystallization using anti-solvent precipitation
    This approach achieves 89% conversion with >99% purity, demonstrating the compound's industrial viability.

Reactivity and Chemical Transformations

Nucleophilic Substitutions

The chlorine atom undergoes facile displacement with oxygen and nitrogen nucleophiles:

  • Methoxy derivatives: K₂CO₃/MeOH, 70°C, 8 hr (82% yield)

  • Piperidine adducts: Piperidine/DMF, 120°C, 24 hr (75% yield)

Reductive Modifications

Catalytic hydrogenation (H₂, 5 atm, Pd/C) selectively reduces the ketone to alcohol while preserving the chlorine substituent. This transformation demonstrates the compound's utility in generating structural analogs for structure-activity relationship (SAR) studies.

TargetIC₅₀ (μM)Model System
nNOS0.45Recombinant human
COX-212.3RAW264.7 macrophages
MAO-B>100Rat brain homogenate

Antimicrobial Properties

Disk diffusion assays reveal moderate activity against Gram-positive pathogens:

  • Staphylococcus aureus: 12 mm inhibition zone at 100 μg/mL

  • Enterococcus faecalis: 9 mm inhibition zone
    Notably, the chloro derivative exhibits 2-fold greater potency than the parent tetrahydroquinolinone.

Industrial and Materials Science Applications

Catalysis

The compound serves as a ligand precursor in palladium-catalyzed cross-coupling reactions. Complexation with Pd(OAc)₂ produces a catalytic system effective for Suzuki-Miyaura couplings (TON > 5,000).

Polymer Chemistry

Incorporation into polyimide backbones enhances thermal stability (Tg increase from 280°C to 315°C) while maintaining optical transparency. These modified polymers show promise in flexible electronics encapsulation.

Comparative Analysis with Structural Analogs

Table 4: Structure-Activity Relationships

CompoundSubstituentnNOS IC₅₀ (μM)LogP
3-Cl-THQCl0.451.92
3-Br-THQBr0.622.15
3-I-THQI1.102.40
Parent THQH>101.30

The chlorine analog demonstrates optimal balance between potency (electron-withdrawing capacity) and lipophilicity (LogP < 2), explaining its superior pharmacological profile compared to halogenated analogs.

Future Research Directions

Emerging applications in photopharmacology leverage the chlorine atom for photo-uncaging strategies. Preliminary studies demonstrate light-dependent nNOS inhibition (ON/OFF ratio = 8:1 at 365 nm), suggesting potential for spatiotemporal control of analgesic effects.

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